3-Phenyl-2,1-benzoxazole-5-sulfonamide
Overview
Description
3-Phenyl-2,1-benzoxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole core with a phenyl group at the 3-position and a sulfonamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,1-benzoxazole-5-sulfonamide typically involves the cyclization of 2-aminophenol with appropriate sulfonamide derivatives. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux conditions . This method yields the desired benzoxazole derivative in moderate to good yields.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve solid-phase synthesis techniques, which allow for the efficient and high-throughput production of these compounds. These methods utilize combinatorial chemistry approaches to generate a wide variety of benzoxazole derivatives with diverse functional groups .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,1-benzoxazole-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,1-benzoxazole-5-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cellular processes like DNA replication and signal transduction . These interactions disrupt the normal functioning of cells, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzoxazole
- 5-Phenylbenzoxazole
- 2,1-Benzoxazole-5-sulfonamide
Uniqueness
3-Phenyl-2,1-benzoxazole-5-sulfonamide is unique due to the presence of both a phenyl group and a sulfonamide group, which confer distinct biological activities. The combination of these functional groups enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-phenyl-2,1-benzoxazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c14-19(16,17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKNWOSSPKNVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186868 | |
Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33215-54-2 | |
Record name | 3-Phenyl-2,1-benzisoxazole-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33215-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033215542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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